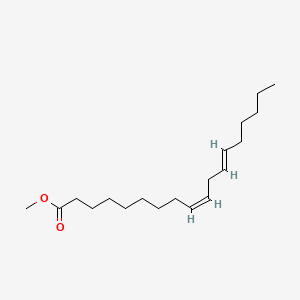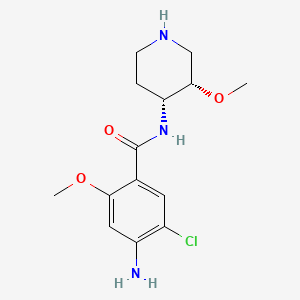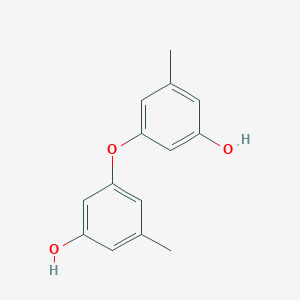
Methyl (9Z,12E)-octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (9Z,12E)-octadeca-9,12-dienoate: is a fatty acid methyl ester, specifically a methyl ester of linoleic acid. It is characterized by its molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (9Z,12E)-octadeca-9,12-dienoate can be synthesized through the esterification of linoleic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating linoleic acid and methanol with a catalyst such as sulfuric acid or hydrochloric acid to produce the methyl ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of vegetable oils rich in linoleic acid, such as soybean oil or sunflower oil. The process includes mixing the oil with methanol and a base catalyst like sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (9Z,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated methyl esters.
Substitution: Substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (9Z,12E)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Research explores its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism by which methyl (9Z,12E)-octadeca-9,12-dienoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into cell membranes, affecting their fluidity and function. It also serves as a substrate for enzymes such as lipases and oxidases, leading to the formation of bioactive metabolites .
Vergleich Mit ähnlichen Verbindungen
Methyl (9Z,12Z,15E)-9,12,15-octadecatrienoate:
Methyl (9Z,12Z)-octadeca-9,12-dienoate:
Uniqueness: Methyl (9Z,12E)-octadeca-9,12-dienoate is unique due to its specific (9Z,12E) configuration, which imparts distinct chemical and physical properties compared to its isomers and other similar compounds. This configuration affects its reactivity and interaction with biological systems .
Eigenschaften
CAS-Nummer |
20221-27-6 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
methyl (9E,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10+ |
InChI-Schlüssel |
WTTJVINHCBCLGX-QEFCTBRHSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC |
Isomerische SMILES |
CCCCC/C=C\C/C=C/CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3420733.png)











